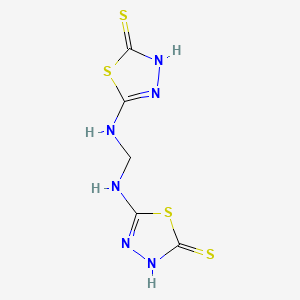

Bismerthiazol

Overview

Description

Bismerthiazol, also known as 5,5’-methylenediimino-bis(1,3,4-thiadiazole-2-thiol), is a thiadiazole fungicide and bactericide. It is primarily used to control bacterial blight in crops by inhibiting bacterial growth. This compound is widely utilized in the Far East, particularly in China, for its effectiveness against plant bacterial diseases such as citrus canker and rice leaf blight .

Mechanism of Action

Target of Action

Bismerthiazol is primarily used as a bactericide to control bacterial blight . Its primary targets are bacteria that cause diseases such as bacterial canker and Cercospera spot . These bacteria can actively suppress crop yields worldwide .

Mode of Action

This compound works by inhibiting bacterial growth . It attacks targets of the respiration pathway by increasing lipid peroxidation and superoxide anion in leaves . This interaction with its targets results in the inhibition of bacterial growth, thereby controlling the spread of bacterial diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce the biosynthesis of constitutive and/or elicited jasmonic acid (JA), jasmonoyl-isoleucine conjugate (JA-Ile), ethylene, and H2O2 . It also induces the expression of marker genes CitCHS and CitCHI in the flavonoid pathway and the PAL1 (phenylalanine ammonia lyase 1) gene in the salicylic acid (SA) biosynthesis pathway . These affected pathways and their downstream effects play a crucial role in the plant’s defense response against bacterial diseases.

Pharmacokinetics

It has been found that this compound is relatively stable under ph 3 acid conditions, and both this compound and its metabolite 2-amino-5-mercapto-1,3,4-thiadiazole are soluble in methanol . These properties may impact the bioavailability of this compound.

Biochemical Analysis

Biochemical Properties

Bismerthiazol plays a crucial role in biochemical reactions by inhibiting bacterial growth and inducing resistance in plants . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice . The compound interacts with bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death . Additionally, this compound induces the expression of defense-related genes in plants, enhancing their resistance to bacterial infections .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it influences cell function by activating signaling pathways related to defense responses . The compound induces the biosynthesis of jasmonic acid, jasmonoyl-isoleucine conjugate, ethylene, and hydrogen peroxide, which are key signaling molecules in plant defense . These signaling pathways alter the volatile profile of plants, enhancing their resistance to bacterial infections . Furthermore, this compound affects gene expression by upregulating the expression of pathogenesis-related genes and other defense-associated genes . It also impacts cellular metabolism by increasing lipid peroxidation and superoxide anion production in plant leaves .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to bacterial enzymes involved in cell wall synthesis, inhibiting their activity and leading to the disruption of bacterial cell walls . This inhibition prevents the bacteria from proliferating and ultimately results in their death . Additionally, this compound activates systemic acquired resistance (SAR) in plants, a defense mechanism that enhances the plant’s ability to resist subsequent infections . This activation involves the expression of defense-related genes and the production of signaling molecules such as hydrogen peroxide and salicylic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and retains its activity for extended periods . Studies have shown that this compound has a half-life of approximately 2.4 to 2.5 days in Chinese cabbage and 2.5 to 4.8 days in soil . Over time, this compound degrades into its metabolite, 2-amino-5-mercapto-1,3,4-thiadiazole, which also exhibits antibacterial activity . Long-term effects of this compound on cellular function include the sustained activation of defense-related genes and the continuous production of signaling molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively controls bacterial infections . At high doses, this compound can induce toxic effects, including thyroid disruption and potential teratogenicity . Studies have shown that the lethal concentration of this compound to silkworms is higher than 2,000 mg/L, indicating its relatively low toxicity . Threshold effects observed in animal models suggest that this compound is effective at controlling bacterial infections at specific dosage levels without causing significant adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the salicylic acid biosynthesis pathway and the flavonoid pathway . The compound induces the expression of genes such as phenylalanine ammonia lyase 1 (PAL1), which is involved in salicylic acid biosynthesis . Additionally, this compound activates the expression of marker genes in the flavonoid pathway, such as CitCHS and CitCHI . These metabolic pathways play a crucial role in enhancing the plant’s defense response and resistance to bacterial infections .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In plants, this compound is absorbed by the roots and translocated to other parts of the plant, including leaves and stems . This distribution allows the compound to exert its antibacterial effects throughout the plant, providing comprehensive protection against bacterial infections . Additionally, this compound accumulates in specific tissues, enhancing its localized activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and plasma membrane of plant cells . This localization allows this compound to interact with key enzymes and proteins involved in defense responses . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its effectiveness in controlling bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismerthiazol can be synthesized by reacting hydrazine sulfate with ammonium thiocyanate in the presence of a catalyst. The reaction mixture is heated to reflux, cooled, filtered, and washed with water to obtain dithiourea. This intermediate is then further reacted to form this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same basic reaction principles as the laboratory method. The process is optimized for higher yields and purity, ensuring the compound meets agricultural standards for use as a bactericide and fungicide .

Chemical Reactions Analysis

Types of Reactions: Bismerthiazol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a bactericide and fungicide.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Bismerthiazol has a wide range of applications in scientific research:

Chemistry: It is used as a chemical intermediate in the synthesis of other thiadiazole derivatives.

Biology: this compound is studied for its role in inducing plant defense mechanisms against pathogens and pests.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent against various bacterial strains.

Industry: this compound is widely used in agriculture to control bacterial diseases in crops, ensuring higher yields and better quality produce

Comparison with Similar Compounds

Thiodiazole-copper: Another thiadiazole-based bactericide used in agriculture.

Azoxystrobin: A broad-spectrum fungicide with a different mode of action.

Quinoxaline derivatives: These compounds also exhibit antibacterial and antifungal activities

Uniqueness: Bismerthiazol is unique due to its dual function as both a bactericide and fungicide. Its ability to induce plant defense mechanisms and its effectiveness against a wide range of bacterial diseases make it a valuable tool in agricultural pest management .

Properties

IUPAC Name |

5-[[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]methylamino]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6S4/c12-4-10-8-2(14-4)6-1-7-3-9-11-5(13)15-3/h1H2,(H,6,8)(H,7,9)(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWORHVUOZYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC1=NNC(=S)S1)NC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229615 | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79319-85-0 | |

| Record name | Bismerthiazol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79319-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chuan HUA 018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079319850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismerthiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

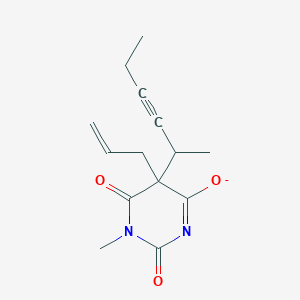

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)

![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)